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molecular formula C11H11F3N2O B8748653 4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine CAS No. 65687-00-5

4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine

Cat. No. B8748653
M. Wt: 244.21 g/mol
InChI Key: FYSRTGQDTZCAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04315020

Procedure details

7.6 g of N-(α-phenyl trifluoroethyl) N'-(β-Chloroethyl) Urea are suspended in 60 ml water, then 4.3 ml triethylamine are added and the whole mixture is heated to reflux under stirring for 30 mn. The reaction mixture is let to revert to about 20°, the precipitate is separated which is dried, washed with water until the washings are neutral and dried under vacuum--6.3 g 2-[α-(trifluoromethyl) benzylamino] oxazoline are obtained i.e. a yield of 95%. For analytical purpose the compound is recrystallized from isopropanol with a yield of 73%. The analytical sample melts at 162°-168° (sublim).
Name
N-(α-phenyl trifluoroethyl) N'-(β-Chloroethyl) Urea
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([NH:12][C:13]([NH:15][CH2:16][CH2:17]Cl)=[O:14])[C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C>O>[F:9][C:8]([F:11])([F:10])[CH:7]([NH:12][C:13]1[O:14][CH2:17][CH2:16][N:15]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
N-(α-phenyl trifluoroethyl) N'-(β-Chloroethyl) Urea
Quantity
7.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(F)(F)F)NC(=O)NCCCl
Step Two
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 30 mn
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to revert to about 20°
CUSTOM
Type
CUSTOM
Details
the precipitate is separated which
CUSTOM
Type
CUSTOM
Details
is dried
WASH
Type
WASH
Details
washed with water until the washings
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum--6.3 g 2-[α-(trifluoromethyl) benzylamino] oxazoline
CUSTOM
Type
CUSTOM
Details
are obtained i.e. a yield of 95%
CUSTOM
Type
CUSTOM
Details
For analytical purpose the compound is recrystallized from isopropanol with a yield of 73%

Outcomes

Product
Name
Type
Smiles
FC(C(C1=CC=CC=C1)NC=1OCCN1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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